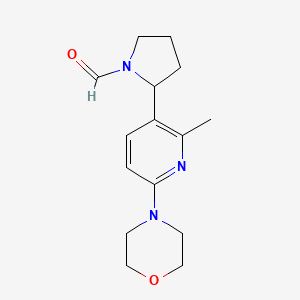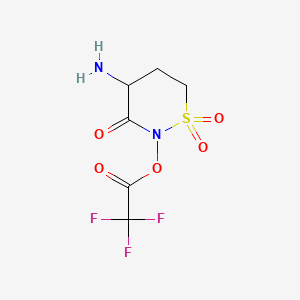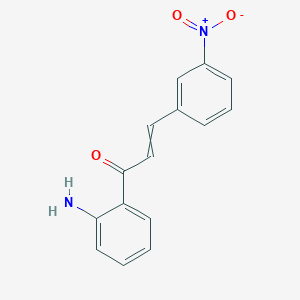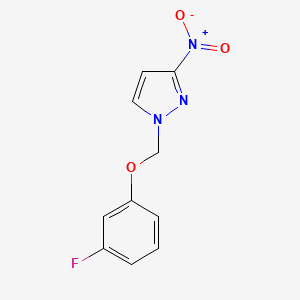
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol is a complex organic compound featuring a pyridine ring substituted with a methyl group and a thiol group, along with a tosylated pyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol typically involves multiple stepsThe tosylated pyrrolidine moiety is then attached through a series of reactions involving tosylation and nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyridine ring or the tosyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the tosyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins and enzymes, affecting their function and activity. Additionally, the pyridine ring and tosyl group can interact with various receptors and signaling pathways, modulating cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring and various substituents, such as methyl and thiol groups.
Tosylated compounds: Molecules containing a tosyl group, which imparts specific chemical properties and reactivity.
Uniqueness
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol is unique due to its combination of a pyridine ring, a thiol group, and a tosylated pyrrolidine moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C17H20N2O2S2 |
|---|---|
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
4-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridine-2-thione |
InChI |
InChI=1S/C17H20N2O2S2/c1-12-5-7-14(8-6-12)23(20,21)19-9-3-4-16(19)15-11-18-17(22)10-13(15)2/h5-8,10-11,16H,3-4,9H2,1-2H3,(H,18,22) |
Clave InChI |
ZOEGSVBPEVJNIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CNC(=S)C=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate](/img/structure/B11819116.png)
![5-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B11819120.png)

![[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl] formate](/img/structure/B11819146.png)




![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-2-yl)acetic acid](/img/structure/B11819165.png)



![[4-[[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate;hydrochloride](/img/structure/B11819192.png)

